molecular formula C11H16N4OS2 B14720780 Theophylline, 8-isobutylthio-6-thio- CAS No. 6493-41-0

Theophylline, 8-isobutylthio-6-thio-

Cat. No.: B14720780
CAS No.: 6493-41-0
M. Wt: 284.4 g/mol
InChI Key: FQWJZYANKIABOI-UHFFFAOYSA-N
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Description

Theophylline, 8-isobutylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is commonly used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of isobutylthio and thio groups to theophylline modifies its chemical properties and potentially its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-isobutylthio-6-thio- typically involves the introduction of isobutylthio and thio groups to the theophylline molecule. One common method involves the reaction of theophylline with isobutylthiol and sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Theophylline, 8-isobutylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-isobutylthio-6-thio- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Theophylline, 8-isobutylthio-6-thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Theophylline, 8-isobutylthio-6-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .

Comparison with Similar Compounds

Properties

CAS No.

6493-41-0

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-dimethyl-8-(2-methylpropylsulfanyl)-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-6(2)5-18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13)

InChI Key

FQWJZYANKIABOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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